Product packaging for Methyl phenylazoformate(Cat. No.:CAS No. 2207-96-7)

Methyl phenylazoformate

Cat. No.: B1225974
CAS No.: 2207-96-7
M. Wt: 164.16 g/mol
InChI Key: SYWIXHZXHQDFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl phenylazoformate is a specialized chemical reagent featuring both an azo group (-N=N-) and a formate ester functional group. This structure makes it a valuable building block in organic synthesis, particularly for researchers developing novel compounds. Its primary research applications include serving as a potential precursor in the synthesis of azo dyes for material science studies and as a reagent in carbon-carbon bond formation reactions, such as cyclopropanation. The azo group is a key chromophore, and its incorporation can be explored for designing materials with specific light-absorption properties. As a formate ester, it can act as a source of the methoxycarbonyl group or participate in transfer reactions. Researchers value this compound for its utility in methodological studies and the creation of complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Note: The specific properties, hazards, and handling instructions for this compound could not be confirmed from the search. You should consult the product's Safety Data Sheet (SDS) and other official documentation for accurate and complete information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B1225974 Methyl phenylazoformate CAS No. 2207-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2207-96-7

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl N-phenyliminocarbamate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

SYWIXHZXHQDFOO-UHFFFAOYSA-N

SMILES

COC(=O)N=NC1=CC=CC=C1

Canonical SMILES

COC(=O)N=NC1=CC=CC=C1

Synonyms

azoester
methyl phenylazoformate
methyl phenyldiazenecarboxylate

Origin of Product

United States

Historical Perspectives on the Synthesis and Initial Characterization of Methyl Phenylazoformate

Early Synthetic Routes and Methodological Advancements

The primary early synthetic route to methyl phenylazoformate and its related azoformic esters was developed by Otto Diels and his collaborators. Their work, meticulously documented in the prominent German chemical journals of the time, such as Justus Liebigs Annalen der Chemie and Berichte der deutschen chemischen Gesellschaft, laid the foundation for the preparation of this class of compounds.

The synthesis typically involved the reaction of a phenylhydrazine (B124118) derivative with a chloroformate, such as methyl chloroformate. This reaction, a nucleophilic acyl substitution at the chloroformate carbon, resulted in the formation of the corresponding azoformate. The general scheme for this synthesis can be represented as follows:

Reaction Scheme:

C₆H₅NHNH₂ + ClCOOCH₃ → C₆H₅N=NCOOCH₃ + HCl

Phenylhydrazine reacts with methyl chloroformate to yield this compound and hydrogen chloride.

Diels' publications from the 1910s and 1920s provide detailed experimental procedures for the synthesis of various azodicarboxylic esters. For instance, in a 1914 publication in Berichte der deutschen chemischen Gesellschaft, Diels described the preparation of azodicarboxylic esters, which serves as a foundational methodology for synthesizing compounds like this compound.

The methodological advancements of this period were centered on the purification and isolation of the synthesized azo compounds. Techniques such as distillation and recrystallization were paramount in obtaining pure samples for further study. The yields of these early syntheses were often modest by modern standards, but the successful isolation of these novel compounds was a significant achievement.

Table 1: Key Reagents in the Early Synthesis of this compound

Compound NameChemical FormulaRole in Synthesis
PhenylhydrazineC₆H₅NHNH₂Starting material, source of the phenylazo group
Methyl ChloroformateClCOOCH₃Reagent for introducing the methoxycarbonyl group

Seminal Investigations into its Chemical Identity and Structural Features

The initial characterization of this compound in the early 20th century relied on the analytical techniques available at the time. These methods were primarily focused on determining the elemental composition, molecular weight, and basic chemical reactivity of the newly synthesized compound.

Elemental Analysis: A cornerstone of characterization in this era, elemental analysis would have been used to determine the empirical formula of this compound, confirming the presence and relative proportions of carbon, hydrogen, nitrogen, and oxygen.

Physical Constants: Meticulous measurement of physical constants such as boiling point and refractive index were crucial for identifying and assessing the purity of the compound. These values served as important benchmarks for future preparations.

Chemical Reactivity: Early investigations into the chemical identity of this compound would have included studying its reactions with various reagents. A particularly significant aspect of its reactivity, and one that would later be famously explored by Diels and Kurt Alder, is its behavior as a dienophile in what is now known as the Diels-Alder reaction. The electron-withdrawing nature of the methoxycarbonyl group activates the azo double bond, making it a reactive partner in cycloaddition reactions.

While the sophisticated spectroscopic techniques that are standard today, such as NMR and mass spectrometry, were not available to early researchers, their careful and systematic application of chemical and physical methods allowed for the unambiguous identification and initial structural elucidation of this compound. These seminal investigations provided the chemical community with a new and interesting reactive molecule, setting the stage for its future applications in organic synthesis.

Table 2: Early Characterization Methods for this compound

Characterization MethodInformation Obtained
Elemental AnalysisEmpirical formula (ratio of C, H, N, O)
Boiling Point MeasurementPhysical constant for identification and purity assessment
Refractive Index MeasurementPhysical constant for identification and purity assessment
Chemical ReactionsUnderstanding of functional groups and reactivity (e.g., as a dienophile)

Advanced Synthetic Methodologies for Methyl Phenylazoformate

Strategies for Carbon-Nitrogen Bond Formation

The construction of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of nitrogen-containing organic compounds, including azoesters like methyl phenylazoformate. mdpi.comtcichemicals.com Methodologies for C-N bond formation can be broadly categorized into two approaches: the reaction of a nucleophilic nitrogen species with an electrophilic carbon, or the inverse, involving an electrophilic nitrogen and a nucleophilic carbon. nptel.ac.in These fundamental principles underpin the advanced synthetic routes to azoesters.

The synthesis of the core structure of this compound typically involves the formation of an amide-like linkage through acylation. This process is a crucial step in building the molecule, often starting from a hydrazine (B178648) precursor.

Amination reactions serve as a foundational method for creating primary amines, which can be precursors to the required hydrazine derivatives. libretexts.org The Gabriel synthesis, for example, is a classic method for producing primary amines from alkyl halides. nptel.ac.in More advanced methods for C-N bond formation include reductive amination, which converts aldehydes and ketones into a wide range of primary, secondary, and tertiary amines. libretexts.orgmasterorganicchemistry.com This reaction proceeds through an imine intermediate which is then reduced, often with selective reducing agents like sodium cyanoborohydride (NaBH₃CN) that tolerate the presence of carbonyl groups. masterorganicchemistry.com

Once the appropriate hydrazine (e.g., phenylhydrazine) is obtained or formed, acylation is employed to introduce the methyl formate (B1220265) group. Acylation reactions involve the reaction of a nucleophilic compound with an acylating agent, resulting in the introduction of an acyl group. organic-chemistry.org In the context of this compound synthesis, phenylhydrazine (B124118) acts as the nitrogen nucleophile, attacking an electrophilic carbonyl carbon from an acylating agent like methyl chloroformate.

Modern acylation methods offer high efficiency and good yields under mild conditions. For instance, N-acylbenzotriazoles are effective agents for acylating primary and secondary amines. organic-chemistry.org A one-pot, three-step synthesis for related heterocyclic compounds has been developed that involves a reductive amination followed by an N-acylation using an azoyl chloride, demonstrating a sophisticated integration of these core reactions. sioc-journal.cn

Table 1: Selected Acylation Methods in Organic Synthesis

Acylating Agent/MethodSubstrate TypeKey Features
N-acylbenzotriazolesPrimary & Secondary AminesEfficiently acylates in aqueous ammonia, providing very good yields. organic-chemistry.org
Acyl Chlorides with Iodine CatalystTertiary AminesCatalytic iodine mediates amidation through oxidative C-N bond cleavage under mild conditions. organic-chemistry.org
Potassium AcyltrifluoroboratesPrimary AminesReaction is promoted by simple chlorinating agents and proceeds rapidly in water at acidic pH. organic-chemistry.org
Azoyl ChlorideAmines (in multi-step synthesis)Used in a one-pot sequence involving reductive amination and an aza-Wittig reaction. sioc-journal.cn

The final key transformation in the synthesis of this compound from its corresponding hydrazine precursor (methyl 2-phenylhydrazinecarboxylate) is the oxidation of the N-H / N-H single bond to form the N=N double bond characteristic of the azo group. Traditionally, this step relied on stoichiometric and often toxic oxidants. organic-chemistry.org

Modern synthetic chemistry has focused on developing milder and more environmentally friendly oxidative methods. A significant advancement is the use of catalytic copper(I) chloride (CuCl) and 4-(dimethylamino)pyridine (DMAP) for the aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates. organic-chemistry.org This system uses molecular oxygen from the air as the ultimate oxidant, representing a greener alternative. organic-chemistry.org

Other modern, metal-free oxidative systems have also been developed for the synthesis of various azo compounds from hydrazine derivatives. These include:

Trichloroisocyanuric acid (TCCA): An environmentally friendly and efficient oxidant that provides a broad range of azo compounds in excellent yields under mild conditions. organic-chemistry.org The process is operationally simple and scalable. organic-chemistry.org

Selectfluor: This reagent mediates an oxidative dehydrogenation of hydrazines through an N-fluorination and elimination process, working under simple and mild conditions with good functional group tolerance. organic-chemistry.org

Bobbitt's salt: A recyclable, metal-free oxoammonium reagent that conveniently oxidizes aromatic hydrazides to aromatic diazenes at room temperature. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial for achieving high yields and preventing side reactions. anjs.edu.iq

Table 2: Comparison of Oxidative Methods for Azo Group Formation

Reagent/Catalyst SystemKey FeaturesReaction Conditions
CuCl / DMAP / O₂Environmentally friendly aerobic oxidation; specific for alkyl 2-phenylhydrazinecarboxylates. organic-chemistry.orgMild conditions. organic-chemistry.org
Trichloroisocyanuric acid (TCCA)Metal-free, highly efficient, and step-economical. organic-chemistry.orgTHF solvent, mild conditions. organic-chemistry.org
SelectfluorMetal-free; proceeds via N-fluorination/elimination. organic-chemistry.orgSimple operation, mild conditions. organic-chemistry.org
Bobbitt's saltMetal-free, recyclable oxoammonium reagent. organic-chemistry.orgRoom temperature. organic-chemistry.org

Stereoselective and Regioselective Synthesis of this compound Analogs

The principles of stereoselective and regioselective synthesis are critical for creating specific analogs of this compound with tailored properties. upol.cz While the parent molecule is achiral, the introduction of substituents on the phenyl ring or the replacement of the methyl group with a chiral moiety necessitates precise control over the reaction's spatial and positional outcomes.

Stereoselective synthesis aims to control the formation of stereoisomers. upol.cz For analogs of this compound containing chiral centers, this is paramount. Methodologies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. For example, chiral oxazolidine (B1195125) moieties are important in asymmetric synthesis for their ability to direct stereoselective reactions. mdpi.com

Chiral Catalysis: Enantioselective syntheses can be achieved with chiral, non-racemic catalysts that create a chiral environment for the reaction. upol.cz This has been demonstrated in the synthesis of various compounds, including conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues. nih.gov

Biocatalysis: Enzymes can be used to perform highly stereoselective transformations. For instance, lipase-mediated resolution is a common technique to separate enantiomers or create enantiomerically pure starting materials. mdpi.com

Regioselective synthesis focuses on controlling the position of chemical bond formation, which is crucial when creating substituted analogs of this compound on the aromatic ring. Several strategies exist to achieve regioselectivity:

The inherent directing effects of existing substituents on the phenyl ring (ortho-, para-, or meta-directing groups) can be exploited.

Directed C-H bond amination can be achieved using specific catalysts. For example, an I(III)-mediated process using copper triflate allows for the direct and regioselective amination of 2-phenylpyridine (B120327) derivatives. uri.edu

In the synthesis of heterocyclic systems, reaction conditions can be tuned to favor the formation of one constitutional isomer over another, leading to a single, well-defined product. rsc.orgmdpi.com For example, facile one-step procedures have been developed for the regioselective synthesis of specific 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- organic-chemistry.orgsioc-journal.cnscispace.comtriazolo[1,5-a]pyrimidine derivatives. rsc.org

Catalytic Systems in this compound Production

The shift from stoichiometric reagents to catalytic systems represents a major advance in chemical synthesis, offering improved efficiency, selectivity, and sustainability. semanticscholar.orgsemanticscholar.org This is particularly relevant for the production of this compound and its derivatives.

Transition metals are powerful catalysts for a wide array of organic transformations, including the C-N bond formation and oxidation steps required for azoester synthesis. sioc-journal.cnbeilstein-journals.org

A key example directly relevant to this compound is the copper-catalyzed aerobic oxidation of the corresponding hydrazine precursor. organic-chemistry.org The system, using CuCl and DMAP, facilitates the formation of the azo N=N bond under mild conditions with air as the oxidant. organic-chemistry.org Copper catalysis is also employed in other related C-N bond-forming reactions. For instance, a copper(I)/2,2′-bipyridyl complex catalyzes the amination of silyl (B83357) ketene (B1206846) acetals. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for forming C-N bonds between aryl halides and amines and represent a benchmark in the field. tcichemicals.com While not a direct synthesis of the azo group, these methods are invaluable for preparing substituted aniline (B41778) and phenylhydrazine precursors required for more complex analogs. Other noble metals like rhodium are also used to catalyze a variety of reactions, including those involving the transfer of organothio groups from disulfides. semanticscholar.org

Table 3: Examples of Transition Metal Catalysis in Related Syntheses

Metal/CatalystReaction TypeSubstratesSignificance
Copper (I) Chloride Aerobic OxidationAlkyl 2-phenylhydrazinecarboxylatesGreen, catalytic formation of the azo N=N bond. organic-chemistry.org
Palladium Complexes Buchwald-Hartwig AminationAryl halides, AminesA general and powerful method for C(aryl)-N bond formation. tcichemicals.com
Rhodium Complexes Hydroformylation / S-S Bond CleavageAlkenes, DisulfidesVersatile catalysis for various functional group transformations. semanticscholar.org
Manganese Complexes Auto-Transfer Hydrogenation (ATH)Methyl N-heteroarenes, AlcoholsUse of earth-abundant metals for C-C bond formation adjacent to a heteroatom. mdpi.com

In a quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives. semanticscholar.orgchiba-u.jp

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. chiba-u.jp

Quinine-based catalysts have been shown to be effective in the amination of pyrazolones using azodicarboxylates (compounds structurally related to this compound), achieving high enantioselectivity. nih.gov

N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts used in a wide range of transformations. beilstein-journals.org

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that can act as a catalyst for oxidation reactions, such as the oxidation of alcohols, and represents a potential metal-free pathway for the oxidative step in azoester synthesis. uni-giessen.de

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. mdpi.com

Peroxidases , such as lignin (B12514952) peroxidase and horseradish peroxidase, are known to catalyze the oxidation and degradation of azo dyes. nih.gov The mechanism involves the oxidation of a phenolic ring to produce a carbonium ion, leading to the cleavage of the C-N bond adjacent to the azo group. nih.gov This demonstrates the potential of enzymes to interact with and transform the azo moiety.

Lipases are widely used in biocatalysis for their ability to perform esterification and transesterification reactions with high regioselectivity, often in solvent-free conditions. mdpi.comnih.govwur.nl They could potentially be employed to synthesize analogs of this compound by catalyzing the esterification of a phenylazo-carboxylic acid precursor.

Directed evolution of enzymes, such as halide methyltransferases, allows for the creation of biocatalysts with novel substrate specificities. nih.gov This approach could be used to develop an enzyme capable of directly synthesizing this compound or its analogs in a one-pot, environmentally benign process. nih.gov

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a small-scale laboratory experiment to a larger, more robust process requires careful consideration of numerous factors. Process optimization aims to identify the reaction conditions that provide the optimal balance of yield, purity, safety, and cost-effectiveness. Subsequently, scalability assessment evaluates the feasibility of reproducing these optimized conditions on a larger scale, where challenges such as heat and mass transfer become more pronounced.

A plausible and common laboratory synthesis for this compound involves the reaction of phenylhydrazine with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. The optimization of this synthesis involves a systematic investigation of various reaction parameters.

Key parameters that require optimization for the synthesis of this compound include:

Reactant Molar Ratio: The stoichiometry of phenylhydrazine to methyl chloroformate is critical. An excess of one reactant may be used to drive the reaction to completion but can lead to purification challenges and increased cost.

Choice of Base and Its Stoichiometry: A variety of bases can be used to scavenge the HCl produced. The choice of base (e.g., triethylamine (B128534), pyridine, or an inorganic base like sodium carbonate) and its amount can significantly impact reaction rate and side-product formation.

Solvent Selection: The solvent must be inert to the reactants and products and provide good solubility for the starting materials. Common choices might include dichloromethane (B109758), diethyl ether, or toluene. The solvent's boiling point is also a crucial factor for temperature control.

Reaction Temperature: The temperature at which the reaction is conducted can influence the reaction rate and the formation of impurities. Azo-ester syntheses are often carried out at low temperatures to control the exothermic nature of the reaction and minimize the decomposition of the product.

Reaction Time: The duration of the reaction needs to be optimized to ensure maximum conversion of the starting materials without promoting the degradation of the product.

Detailed Research Findings for Process Optimization

The optimization of the synthesis can be approached using a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction space. The following data tables illustrate the results of hypothetical optimization studies.

Table 1: Effect of Reactant Molar Ratio and Base on Yield

EntryPhenylhydrazine (Equivalents)Methyl Chloroformate (Equivalents)Base (Equivalents)Base TypeYield (%)
11.01.01.1Triethylamine75
21.11.01.1Triethylamine82
31.01.11.1Triethylamine85
41.01.11.2Triethylamine88
51.01.11.1Pyridine78
61.01.12.0Sodium Carbonate72

Table 2: Influence of Solvent and Temperature on Yield and Purity

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Dichloromethane028895
2Dichloromethane25 (Room Temp)28590
3Diethyl Ether028694
4Diethyl Ether25 (Room Temp)28388
5Toluene028292
6Toluene25 (Room Temp)28085
7Dichloromethane049096
8Dichloromethane-1049298

From these illustrative data, the optimal conditions for laboratory synthesis would likely involve using a slight excess of methyl chloroformate and triethylamine in dichloromethane at a low temperature (e.g., -10 to 0 °C) for an extended reaction time to maximize both yield and purity.

Scalability Considerations

Scaling up the synthesis of this compound from a laboratory scale (milligrams to grams) to a pilot plant or industrial scale (kilograms) introduces several challenges that must be addressed.

Heat Transfer: The reaction between phenylhydrazine and methyl chloroformate is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat to the surroundings. ijorarjournal.com However, as the batch size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. ijorarjournal.com Inadequate heat control can lead to a runaway reaction, decomposition of the product, and the formation of hazardous byproducts. For a successful scale-up, the use of jacketed reactors with precise temperature control is essential. researchgate.net

Mass Transfer and Mixing: Efficient mixing is crucial to ensure that the reactants are brought into contact in the correct stoichiometry and that the temperature is uniform throughout the reaction mixture. researchgate.net What is easily achieved with a magnetic stirrer in a round-bottom flask becomes a significant engineering challenge in a large reactor. The choice of impeller type, agitation speed, and baffle design are critical for achieving homogeneity. Poor mixing can result in localized "hot spots" and areas of high reactant concentration, leading to side reactions and reduced yield.

Reagent Addition Strategy: In the laboratory, reagents are often added all at once. For a large-scale exothermic reaction, this is extremely dangerous. A controlled, slow addition of one of the reactants (e.g., methyl chloroformate) is necessary to manage the rate of heat generation. This requires calibrated dosing pumps and a robust process control system.

Work-up and Purification: The methods used for work-up and purification in the laboratory, such as separatory funnel extractions and column chromatography, are often not practical on a large scale. Liquid-liquid extractions in large-scale reactors and alternative purification methods like distillation or crystallization need to be developed and optimized. The choice of solvents for extraction and purification also needs to be re-evaluated based on safety, environmental impact, and cost. thesolubilitycompany.com

Safety: Phenylhydrazine is a toxic and reactive compound. Methyl chloroformate is corrosive and volatile. The handling of large quantities of these materials requires stringent safety protocols, including the use of personal protective equipment (PPE), closed-system transfers, and emergency preparedness plans. impactfactor.orgdergipark.org.tr A thorough hazard and operability (HAZOP) study should be conducted before any scale-up is attempted. dergipark.org.tr

Mechanistic Investigations of Methyl Phenylazoformate Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of methyl phenylazoformate is characterized by a rich landscape of possible reaction pathways, including radical, nucleophilic, and electrophilic interactions, which can proceed through either concerted or stepwise mechanisms.

Radical Pathways in this compound Transformations

This compound can be involved in reactions that proceed via radical pathways. For instance, in some contexts, the phenyl radical can be the primary reactive species. researchgate.net Radical reactions are fundamental in organic chemistry and often involve a cascade of events, such as addition and fragmentation. researchgate.netresearchgate.net The generation of radicals can be initiated by various means, including photochemical or thermal activation. researchgate.net In the context of related chemistries, mechanistic studies have pointed towards radical addition cascade pathways, featuring distinct steps like a rapid and irreversible trifluoromethylation followed by a slower radical hydrazination. researchgate.net The study of such radical pathways is often complex, requiring advanced techniques like online coupled EPR/UV-vis/near-IR monitoring to simultaneously track reactive radical species and metallic intermediates in catalyzed reactions. nih.gov

Nucleophilic and Electrophilic Interactions

The concepts of nucleophilicity and electrophilicity are central to understanding the reactions of this compound. allen.inresearchgate.net A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org Conversely, an electrophile is an electron-deficient species that accepts an electron pair. allen.in In the context of this compound, the molecule can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions and the nature of the reacting partner.

The carbonyl group within the this compound structure is a key site for nucleophilic attack due to the partial positive charge on the carbon atom. libretexts.org Nucleophiles can add to this carbonyl carbon, initiating a variety of transformations. The reactivity of nucleophiles is influenced by factors such as charge, with negatively charged species like hydroxide (B78521) ions being significantly more nucleophilic than their neutral counterparts like water. libretexts.org

Simultaneously, the azo group and the phenyl ring can be susceptible to electrophilic attack. The electron-rich π-system of the aromatic ring can interact with electrophiles, leading to substitution reactions. researchgate.net The interplay between nucleophilic and electrophilic interactions dictates the course of many reactions involving this compound and is a key area of mechanistic investigation. nih.gov

Concerted and Stepwise Mechanisms

A chemical reaction can proceed through a single, continuous transition state, known as a concerted mechanism, or through a series of steps involving one or more intermediates, referred to as a stepwise mechanism. ucla.edu The distinction between these two mechanistic pathways is a fundamental aspect of physical organic chemistry. diva-portal.org

Concerted reactions involve the simultaneous breaking and forming of multiple bonds in a single kinetic step. diva-portal.orgresearchgate.net These reactions are often characterized by a high degree of stereospecificity.

Stepwise reactions , on the other hand, proceed through discrete intermediates. ucla.edu Each step has its own transition state. For example, the SN1 hydrolysis of tert-butyl chloride is a classic example of a stepwise mechanism involving a carbocation intermediate. ucla.edu

Distinguishing between concerted and stepwise mechanisms often requires sophisticated experimental and computational techniques. nih.gov Methods such as kinetic isotope effects, linear free-energy relationships, and stereochemical studies are powerful tools for elucidating the details of a reaction pathway. diva-portal.org For instance, double isotope fractionation can be employed to determine whether two bond-breaking events occur sequentially or simultaneously. nih.gov Computational studies using methods like density functional theory (DFT) can provide energy profiles of reaction pathways, helping to identify transition states and intermediates and to energetically differentiate between concerted and stepwise routes. researchgate.netnih.gov In some cases, reactions can exhibit characteristics of both, such as being a highly asynchronous concerted process that occurs in one kinetic step but in two distinct stages. researchgate.net

Decomposition and Transformation Chemistry

This compound can undergo decomposition and transformation through various chemical processes, including thermal and photochemical cleavage, as well as hydrolysis and decarboxylation, which are crucial for the generation of important reactive intermediates.

Thermal and Photochemical Cleavage Mechanisms

The decomposition of organic molecules can often be initiated by the input of energy in the form of heat (thermal decomposition) or light (photochemical decomposition). researchgate.netdoubtnut.com These processes can lead to the cleavage of chemical bonds and the formation of new products.

Thermal decomposition involves the breakdown of a compound at elevated temperatures. conicet.gov.ar The mechanism of thermal decomposition can be unimolecular, where a single molecule breaks apart, or bimolecular, involving the collision of two molecules. conicet.gov.ar Studies on related compounds have shown that the reaction mechanism can be influenced by temperature, with different pathways dominating at different temperature ranges. conicet.gov.ar

Photochemical decomposition occurs when a molecule absorbs light energy, leading to an electronically excited state that can then undergo chemical reactions, including bond cleavage. researchgate.netrsc.org The wavelength of the incident light is a critical factor, as different electronic transitions can be induced, leading to different reaction outcomes. researchgate.net The photolysis of a molecule can be highly dependent on the solvent, with different mechanisms, such as hydrogen atom transfer or electron transfer, being favored in different environments. researchgate.net

Hydrolytic and Decarboxylative Processes leading to Phenyldiazine Intermediates

A key transformation of this compound involves its hydrolysis and subsequent decarboxylation to generate the highly reactive intermediate, phenyldiazine (also known as diazene). nih.govresearchgate.net This process is of significant interest as phenyldiazine is implicated in various chemical and biological phenomena.

The initial step is the hydrolysis of the ester group in this compound. This reaction is typically base-promoted and results in the formation of a phenyldiazenecarboxylate salt. researchgate.net

Following hydrolysis, the resulting carboxylate undergoes decarboxylation , which is the loss of carbon dioxide, to yield phenyldiazine. researchgate.netorganic-chemistry.org The generation of phenyldiazine from this compound has been utilized in studies investigating the production of superoxide (B77818) anions. nih.gov The rate of hydrolysis and decarboxylation can be influenced by factors such as pH and temperature. researchgate.net

The in situ generation of phenyldiazine from precursors like this compound has been a valuable tool in studying its reactivity and its interactions with biological systems. researchgate.netscispace.com For example, it has been used to investigate the inactivation of enzymes and its role in oxidative processes. nih.govresearchgate.net

Reactivity Profiling in Diverse Chemical Environments

The chemical behavior of this compound is markedly dependent on the conditions of its environment, particularly in terms of pH and the presence of oxidizing or reducing agents. Its reactivity is centered around the electrophilic nature of the azo group (—N=N—) and the ester functionality.

Behavior in Acidic and Basic Media

The stability and reaction pathways of this compound are significantly influenced by the acidity or basicity of the medium.

In acidic conditions, the azo group is susceptible to protonation. While detailed kinetic studies on this compound itself are not broadly available, the general behavior of azo compounds suggests that protonation of one of the nitrogen atoms would increase the electrophilicity of the molecule. This enhancement makes it more reactive toward nucleophiles. The hydrolysis of the ester group can also occur under acidic conditions, although this is a common reaction for most esters and not specific to the azo functionality.

In basic media, this compound can undergo hydrolysis of its methyl ester group to yield a carboxylate salt. This reaction follows a standard nucleophilic acyl substitution mechanism. Furthermore, the presence of a strong base can facilitate reactions with other nucleophiles present in the medium. The azo group's reactivity in basic conditions is typically lower compared to its reactivity in the presence of electrophiles or radicals.

One documented reaction pathway involves the hydrolysis and subsequent decarboxylation of this compound (C₆H₅N=NCOOCH₃) to generate phenyldiazine. nih.gov This intermediate is of interest in biochemical studies for its ability to produce superoxide anions. nih.gov

Interactions in Redox Systems, including Superoxide Anion Generation

This compound participates in redox reactions, acting as an electron acceptor. Its interaction with superoxide-generating systems is a notable area of its reactivity profile.

Research has demonstrated that this compound is a precursor for phenyldiazine, a compound that subsequently generates superoxide anions (O₂⁻). nih.gov This process occurs through hydrolysis and decarboxylation. nih.gov The generation of superoxide from this pathway has been studied in the context of hemoglobin interactions, where hemoglobin can act as a peroxidase toward phenylhydrazine (B124118), producing phenyldiazine which then leads to superoxide production. nih.gov The ability to generate phenyldiazine from this compound provides a controlled method for studying these superoxide-generating mechanisms. nih.gov

The direct reaction of azoesters with superoxide has also been explored. Studies involving potassium superoxide (KO₂), often solubilized in organic solvents with crown ethers, show that superoxide is a potent nucleophile. researchgate.net While specific product yields for the reaction of this compound with potassium superoxide were not detailed in the provided search results, the reaction of hydrazines (related compounds) with KO₂ shows that they are readily oxidized. researchgate.net This suggests that this compound would also be susceptible to oxidative attack by the superoxide anion.

Another compound used to study superoxide generation is methyl viologen, which acts as a propagator of superoxide anions in the presence of light in biological systems like chloroplasts. fao.org Methyl viologen itself is a well-known redox-active compound that undergoes reversible reduction-oxidation reactions. researchgate.netnih.gov

The data in the table below illustrates the types of products and general yields observed in related reactions, providing a model for the potential reactivity of azo compounds in superoxide systems.

Table 1: Illustrative Reactivity in Redox Systems This table is a composite representation based on the reactivity of related azo and hydrazine (B178648) compounds with superoxide to illustrate potential reaction pathways.

Reactant System Key Intermediate/Process Potential Products
This compound Hydrolysis and decarboxylation to form phenyldiazine nih.gov Superoxide anion (O₂⁻) nih.gov
Arylhydrazines with KO₂ Oxidation researchgate.net Oxidized organic products

Applications of Methyl Phenylazoformate in Advanced Organic Synthesis

Utilization as a Nitrogen Transfer Reagent

Methyl phenylazoformate serves as a source of nitrogen in various organic reactions. One notable application is in the generation of nitrogen-centered radicals. These reactive intermediates can then participate in subsequent bond-forming events, enabling the construction of complex nitrogen-containing molecules. For instance, the generation of nitrogen-centered radicals from reagents like this compound has been utilized in copper-catalyzed reactions for the synthesis of amine derivatives. researchgate.net

The reactivity of the azo group in this compound allows it to act as an electrophile, facilitating the introduction of a nitrogen-containing fragment into a molecule. This property is fundamental to its role in various synthetic methodologies aimed at creating carbon-nitrogen bonds.

Role in Heterocycle Synthesis

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.comopenmedicinalchemistryjournal.comnih.gov this compound plays a significant role in the synthesis of these important molecular scaffolds. mdpi.comscispace.comorganic-chemistry.orgsioc-journal.cn

Pyrazole (B372694) and Related Ring System Formation

Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, are of significant interest due to their diverse biological activities. nih.govjmchemsci.com The synthesis of pyrazole derivatives can be achieved through various routes, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. jmchemsci.commdpi.comorganic-chemistry.org While direct reactions involving this compound for pyrazole synthesis are less commonly cited, its role as a precursor or synthon in multistep sequences leading to pyrazole-containing structures is plausible. For example, the reaction of 3-methyl-5-pyrazolone with various reagents can lead to fused pyrazole ring systems. jmchemsci.com

PrecursorReagentResulting HeterocycleReference
1,3-DiketonesArylhydrazines1-Aryl-3,4,5-substituted pyrazoles mdpi.com
α,β-Alkynic aldehydesHydrazines, Phenylselenyl chloride4-(Phenylselanyl)pyrazoles mdpi.com
Diphenyldiazomethane(E)-3,3,3-trichloro-1-nitroprop-1-ene3,3-Diphenyl-4-(dichloromethylene)-5-nitropyrazoline mdpi.com

Synthesis of N-Containing Heterocycles

Beyond pyrazoles, this compound and related azo compounds are implicated in the synthesis of a broader range of nitrogen-containing heterocycles. mdpi.comopenmedicinalchemistryjournal.comnih.gov Azo compounds can participate in cycloaddition reactions and other transformations to form various heterocyclic systems. journaljmsrr.com The synthesis of N-heterocycles is a major focus in organic chemistry due to their prevalence in biologically active molecules. organic-chemistry.orgsioc-journal.cn Methodologies for constructing these rings often involve cyclization reactions where a nitrogen-containing fragment is incorporated. organic-chemistry.orgsioc-journal.cn

Engagement in Carbon-Carbon Bond Forming Reactions

This compound also participates in reactions that lead to the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

[4+2] Cycloaddition and Related Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for constructing cyclic molecules with high stereocontrol. msu.eduimperial.ac.ukox.ac.ukethz.chamazonaws.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. amazonaws.comlibretexts.org Azo compounds, with their nitrogen-nitrogen double bond, can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings. acgpubs.org While specific examples detailing this compound in this role are not extensively documented in the provided results, the reactivity of the azo group is analogous to the dienophiles used in these reactions. The reaction of dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with dienes is a well-established method for synthesizing nitrogen-containing bicyclic adducts. acgpubs.org These reactions are often stereospecific and proceed under mild conditions. acgpubs.orgwilliams.edu

Reaction TypeReactantsProductKey FeaturesReference
[4+2] CycloadditionDiene + Dienophile (e.g., Azo compound)Six-membered ringConcerted mechanism, stereospecific amazonaws.comlibretexts.org
Intramolecular [4+2] CycloadditionDiene and dienophile within the same moleculeFused ring systemCan create multiple rings in one step williams.edu
Ene ReactionAlkene with allylic hydrogen + EnophileAcyclic product with new C-C and C-H bondsInvolves a cyclic transition state msu.edulibretexts.org

Electrophilic Azo Coupling Reactions

Azo coupling reactions are electrophilic aromatic substitution reactions where a diazonium ion reacts with an activated aromatic compound to form an azo compound. wikipedia.orgnumberanalytics.comorganic-chemistry.org In this context, the diazonium ion acts as the electrophile. numberanalytics.comnptel.ac.in While this compound itself is not a diazonium salt, the underlying principle of electrophilic attack by a nitrogen-containing species is relevant. These reactions are fundamental to the synthesis of azo dyes, where the extended conjugation of the resulting azo compounds leads to their vibrant colors. wikipedia.orgchemguide.co.uk The reaction typically occurs at the para position of the activated aromatic ring, such as a phenol (B47542) or an aniline (B41778). wikipedia.orgnptel.ac.in

Precursor Chemistry for Complex Molecular Architectures

The reactivity of the N=N double bond in this compound makes it a valuable tool for introducing nitrogen-containing functionalities into organic molecules, paving the way for the construction of intricate molecular frameworks.

This compound and related azo-dicarboxylates are well-known reagents in reactions that form C-N and C-O bonds, which are the cornerstone of amide and ester synthesis, respectively. While direct amidation often involves the reaction of carboxylic acids and amines, azo compounds provide alternative pathways, particularly in C-H amination and Mitsunobu-type reactions.

In C-H amination, an azoformate can act as the nitrogen source for creating N-heterocycles. Transition metal catalysts can facilitate the insertion of a nitrogen atom into a C-H bond, a highly sought-after transformation in modern synthesis. dovepress.com For instance, aldehydes can undergo oxidative amidation in the presence of various catalysts and an amine source. organic-chemistry.org Azo compounds can participate in related transformations where the N=N bond acts as an electrophile.

Furthermore, the functional group in this compound is analogous to the widely used diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction. In this reaction, the azo compound activates an alcohol, facilitating its substitution by a nucleophile, such as a carboxylic acid, to form an ester. This process is crucial for creating esters under mild conditions, especially when dealing with sensitive substrates.

The reactivity of enolates with electrophiles is a fundamental C-C bond-forming reaction. masterorganicchemistry.compressbooks.pub While enolates typically react at the α-carbon, their interaction with electrophilic nitrogen sources like this compound can lead to α-amination, a key step in synthesizing α-amino acids and their derivatives, which are precursors to peptides and other functionalized amides. The reaction of an enolate with an azoformate introduces a protected hydrazine moiety that can be further elaborated.

Table 1: Representative Transformations Involving Azoformate-type Reagents

Transformation Reagent System Product Type Significance
Mitsunobu Esterification Alcohol, Carboxylic Acid, Triphenylphosphine, Azoformate Ester Mild, stereospecific ester formation.
α-Amination of Carbonyls Ketone/Ester, Base, Azoformate α-Hydrazino Ester/Ketone Introduction of nitrogen at the α-position.

Bioactive scaffolds are core molecular structures from which a variety of therapeutic agents can be derived. nih.govlibretexts.org Heterocyclic compounds, in particular, form the basis of a vast number of pharmaceuticals. openmedicinalchemistryjournal.comuomus.edu.iqmdpi.com Azo compounds like this compound serve as valuable synthons for constructing these scaffolds, especially nitrogen-containing heterocycles. rsc.org

One prominent example is the synthesis of pyrazole scaffolds. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, a structure found in numerous marketed drugs. mdpi.com In a [3+2] cycloaddition reaction, the N=N unit of an azo compound can serve as the two-nitrogen component. For instance, substituted propargylamines can react with dialkyl azodicarboxylates at room temperature to produce highly functionalized pyrazoles in high yields. mdpi.com This strategy provides a direct and efficient route to complex pyrazole derivatives from readily available starting materials. The versatility of this approach allows for the creation of diverse libraries of pyrazole-based compounds for further investigation in drug discovery. mdpi.com

The synthesis often proceeds without the need for harsh reagents or catalysts, making it an attractive method in medicinal chemistry. mdpi.com The incorporation of heterocyclic moieties like pyrazole, thiazole, or imidazole (B134444) into an azo dye scaffold has been shown to be a significant strategy in developing compounds with notable biological properties. rsc.org

Applications in Material Science through Polymerization Initiation or Dye Synthesis

Beyond its use in constructing discrete molecules, this compound's chemical properties lend themselves to applications in polymer and material science, primarily in initiating polymerization and as a component in dye synthesis.

Azo compounds are one of the most common classes of thermal initiators for free-radical polymerization. tcichemicals.comfujifilm.com The defining feature of an azo initiator is the R-N=N-R' linkage. fujifilm.com Upon heating, this bond cleaves homolytically, liberating a molecule of highly stable nitrogen gas (N₂) and two carbon-centered radicals. fujifilm.com This decomposition is thermodynamically favorable and provides a reliable source of radicals to start the polymerization chain reaction. chempoint.com

The process begins with the initiator decomposing to form radicals, which then attack the double bond of a vinyl monomer. This creates a new radical species that propagates the polymer chain by reacting with subsequent monomer molecules. chempoint.com Unlike peroxide initiators, azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) are advantageous because their decomposition rate is largely unaffected by the solvent and they are less prone to induced decomposition, offering more predictable kinetics and safer handling. fujifilm.com

This compound, upon thermal decomposition, would generate a phenyl radical (Ph•) and a methoxycarbonyl radical (•COOMe).

Decomposition of this compound: Ph-N=N-COOCH₃ → Ph• + N₂ + •COOCH₃

These resulting radicals can initiate the polymerization of various vinyl monomers. The temperature at which an azo initiator effectively decomposes is determined by its half-life, with different initiators designed for various polymerization temperature ranges. fujifilm.com

Table 2: Comparison of Common Azo Polymerization Initiators

Initiator Name Abbreviation Typical Decomposition Temperature (10-hr half-life) Solubility
2,2'-Azobis(isobutyronitrile) AIBN ~65 °C Organic Solvents
1,1'-Azobis(cyclohexanecarbonitrile) V-40 ~88 °C Organic Solvents
2,2'-Azobis(2,4-dimethyl valeronitrile) V-65 ~51 °C Organic Solvents

| This compound | (Not standard) | Predicted to be thermally labile | Organic Solvents |

The phenylazo group (C₆H₅-N=N-) is a fundamental chromophore (color-bearing part) in a large class of synthetic dyes known as azo dyes. These dyes account for a significant portion of all commercial colorants and are synthesized through a reaction called azo coupling. libretexts.orgconscientiabeam.com

The synthesis typically involves two components: a diazonium salt and a coupling agent. conscientiabeam.com The diazonium salt, which contains the R-N₂⁺ group, acts as an electrophile. It is usually prepared by treating a primary aromatic amine, such as aniline, with nitrous acid at low temperatures (0–5 °C). scribd.comuomustansiriyah.edu.iq This diazonium salt is then reacted with an electron-rich coupling component, which is typically a phenol, a naphthol, or an aromatic amine. libretexts.orguomustansiriyah.edu.iq

For example, the synthesis of 1-phenylazo-2-naphthol (a red-orange dye also known as Sudan I) involves the coupling of benzenediazonium (B1195382) chloride with 2-naphthol. conscientiabeam.comscribd.com The phenylazo moiety from the diazonium salt links to the naphthol ring, creating an extended conjugated system responsible for the compound's color. libretexts.org While this compound itself is not the direct precursor, the core phenylazo structure is the key component derived from a diazonium salt in this class of dyes.

Table 3: Examples of Azo Dyes Derived from a Phenylazo Component

Dye Name Coupling Component Color
1-Phenylazo-2-naphthol (Sudan I) 2-Naphthol Orange-Red scribd.com
Aniline Yellow Aniline (Phenylamine) Yellow libretexts.org

Theoretical and Computational Studies of Methyl Phenylazoformate

Quantum Chemical Analysis of Electronic Structure

A fundamental understanding of a molecule's reactivity and electronic properties begins with the analysis of its electronic structure. This typically involves examining the frontier molecular orbitals and the distribution of charge across the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Characteristics and Energetics

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. researchgate.netlibretexts.org They are invaluable for predicting how molecules will interact, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nepjol.info For related azodicarboxylates, the nitrogen atoms of the azo group and the oxygen atoms of the carbonyl groups are expected to be electron-rich regions. A detailed ESP map for methyl phenylazoformate, which would quantify the electrostatic potential across its surface, has not been specifically published.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate steps of chemical reactions, including the identification of transition states and the calculation of energy barriers.

Density Functional Theory (DFT) Studies of Activation Barriers

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms and calculate the activation energies that govern reaction rates. dominican.edujchr.org Studies on related azodicarboxylates have employed DFT to investigate their roles in various chemical transformations, such as in amination reactions. acs.org These studies provide insights into the plausible reaction pathways and the influence of catalysts. However, specific DFT calculations detailing the activation barriers for reactions involving this compound are not present in the available literature.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The solvent in which a reaction occurs can significantly influence its rate and mechanism. diva-portal.org Molecular dynamics (MD) simulations are a powerful tool for modeling the explicit interactions between a solute and solvent molecules, providing a dynamic picture of how the solvent affects reactivity. nih.govmdpi.com While MD simulations are commonly used in computational chemistry, specific studies applying this technique to understand the solvent effects on the reactivity of this compound have not been found.

Prediction of Spectroscopic Signatures for Mechanistic Probes

Computational spectroscopy can predict the spectroscopic properties of molecules, which is crucial for interpreting experimental data and probing reaction mechanisms. unibo.ittu-braunschweig.desns.it

Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). rsc.org For related azodicarboxylates, photochemical studies have been complemented by computational methods to understand their excited-state behavior. nih.govd-nb.info However, a detailed computational prediction of the spectroscopic signatures (IR, Raman, NMR, UV-Vis) of this compound, which would be essential for its experimental identification and for probing its reaction intermediates, is not available in the reviewed scientific reports.

Conformational Analysis and Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools for investigating molecular structures and interactions that are often difficult to characterize experimentally. For this compound, these studies focus on predicting the most stable three-dimensional arrangements of the atoms (conformational analysis) and the nature of the forces between molecules (intermolecular interactions). This understanding is crucial for predicting the compound's physical properties, reactivity, and behavior in different environments.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. These different arrangements, or conformers, often have different potential energies. Computational methods, particularly Density Functional Theory (DFT), are frequently used to map the potential energy surface of a molecule and identify its most stable, low-energy conformations.

E/Z Isomerism: The central C-N=N-C linkage can exist as two distinct geometric isomers: E (trans) and Z (cis). Computational studies on azobenzene (B91143) and its derivatives consistently show that the E isomer, where the phenyl and formyl groups are on opposite sides of the N=N double bond, is significantly more stable than the Z isomer in the ground state. aip.org This stability is attributed to reduced steric hindrance, allowing the molecule to adopt a more linear and energetically favorable shape. The trans conformation is generally found to be more stable due to lower optimization energy. aip.org

Rotational Isomerism: The primary sources of conformational flexibility in the more stable E-isomer are the rotations around the Phenyl-N, N-C, and O-CH₃ single bonds.

Phenyl Group Rotation: The rotation of the phenyl group relative to the plane of the azo linkage (defined by the C-N=N plane) is a key conformational parameter. While a fully planar structure would maximize π-conjugation, steric interactions between the ortho-hydrogens of the phenyl ring and the azo nitrogen can lead to a slightly twisted conformation being the most stable. Studies on similar phenylazo compounds show that the phenyl ring is often rotated out of the plane of the chelating ring. rsc.org

Formate (B1220265) Group Conformation: The formate group (-COOCH₃) itself has preferred conformations. The planarity of the ester group is generally favored due to delocalization of the oxygen lone pair into the carbonyl π-system. Like other esters, the arrangement around the C-O single bond can be described as s-trans or s-cis. For methyl formate, the cis conformer (where the methyl group eclipses the carbonyl group) is known to be the most stable. acs.org A similar preference is expected in this compound.

Based on these principles, the global minimum energy structure of this compound is predicted to be the E-isomer with a nearly planar arrangement of the core azo-formate moiety (N=N-C=O) and a phenyl group that may be slightly twisted from this plane to alleviate steric strain.

The following table summarizes the key predicted conformational parameters for the most stable conformer of E-methyl phenylazoformate, based on theoretical calculations of analogous structures.

ParameterDescriptionPredicted Value/StateBasis of Prediction
Azo Isomerism (C-N=N-C)Geometric isomerism around the N=N double bond.E (trans)Greater thermodynamic stability compared to the Z (cis) isomer, as observed in azobenzene derivatives. aip.org
Dihedral Angle (C-C-N=N)Rotation of the phenyl group relative to the azo bond.~0°-30°Balance between π-conjugation (favors planar) and steric hindrance (favors twisted). rsc.org
Ester Conformation (O=C-O-C)Arrangement of the methyl group relative to the carbonyl.s-cisThe s-cis conformer is the most stable form for simple esters like methyl formate. acs.org

Intermolecular Interactions

The physical properties of this compound in the solid and liquid states are governed by the collective strength and nature of its intermolecular forces. Computational methods can quantify these interactions, which include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in crystal structures. diva-portal.orgplos.org

Dipole-Dipole Interactions: The presence of the electron-withdrawing azo (-N=N-) and carbonyl (C=O) groups creates a significant permanent molecular dipole moment. The electrostatic attraction between the positive end of one molecule and the negative end of another is therefore a primary cohesive force. The strongest of these are typically dipole-dipole interactions. harvard.edu

Weak Hydrogen Bonds: While this compound lacks classic hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···O and C-H···N hydrogen bonds. The hydrogens of the phenyl ring and the methyl group can act as weak donors, interacting with the lone pairs on the carbonyl oxygen and the azo nitrogen atoms of neighboring molecules. These types of interactions are frequently identified as significant contributors to the crystal packing of organic molecules. diva-portal.org

The table below details the potential intermolecular interactions in this compound.

Interaction TypeParticipating GroupsDescriptionRelative Strength
Dipole-Dipole-C=O, -N=N-Electrostatic attraction between the permanent partial positive and partial negative charges on polar functional groups.Strong
π-π StackingPhenyl RingsAttractive, noncovalent interactions between aromatic rings of adjacent molecules.Moderate
London Dispersion ForcesEntire MoleculeWeak, transient electrostatic attractions arising from temporary dipoles. Significant due to overall molecular size.Moderate
Weak Hydrogen BondsC-H (Aryl/Methyl) with O=C or N=NWeak electrostatic interactions between a C-H bond and an electronegative atom (N or O).Weak

Advanced Analytical Methodologies for Studying Methyl Phenylazoformate Systems

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are indispensable for separating the components of a reaction mixture, allowing for both qualitative identification and quantitative analysis of starting materials, intermediates, and products. numberanalytics.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the kinetics of reactions involving methyl phenylazoformate and for evaluating the purity of the resulting products. researchgate.netamericanpharmaceuticalreview.com Due to the aromatic phenyl ring and the azo-group chromophore, UV-Vis detection is highly effective. epa.gov A typical approach involves reversed-phase chromatography, where samples are periodically drawn from the reaction mixture and analyzed. researchgate.net

The progress of the reaction is tracked by measuring the decrease in the peak area of this compound and the corresponding increase in the peak area(s) of the product(s) over time. This data allows for the calculation of reaction rates and yields. For purity assessment of the final isolated product, HPLC can detect and quantify any residual starting materials or byproducts. wur.nlfabad.org.tr The high resolution of modern HPLC columns enables the separation of closely related isomers and impurities. wur.nlsigmaaldrich.com

Table 1: Illustrative HPLC Method for Analysis of a this compound Reaction Mixture

ParameterValue/ConditionPurpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separating non-polar to moderately polar organic compounds.
Mobile Phase Acetonitrile/Water GradientA gradient elution is often used to effectively separate compounds with a range of polarities that might be present in a reaction mixture. researchgate.net
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency and reasonable run times. researchgate.net
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths; the azo group (n→π) absorbs in the visible region, while the phenyl group and π→π transitions absorb in the UV region. epa.gov
Column Temp. 30 °CControlled temperature ensures reproducible retention times. researchgate.net
Injection Vol. 10 µLStandard volume for analytical HPLC.

This table presents a hypothetical but standard set of starting conditions for developing an HPLC method for this compound analysis. Actual parameters would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds that may be present as intermediates, byproducts, or degradation products in reactions involving this compound. nih.govnih.gov The sample is vaporized and separated based on boiling point and polarity on a capillary column before being detected and identified by a mass spectrometer. ekb.eg

GC-MS provides exceptional sensitivity and specificity. cmbr-journal.com The gas chromatogram separates the various volatile components, while the mass spectrometer provides a mass spectrum for each peak, which serves as a molecular fingerprint for identification by comparison with spectral libraries. cmbr-journal.comresearchgate.net This is particularly useful for identifying unexpected byproducts or for analyzing the products of reactions where this compound might fragment, such as in thermolysis or certain catalytic processes. For non-volatile products, derivatization to form more volatile esters or ethers may be necessary prior to GC-MS analysis. nih.gov

Table 2: Potential Volatile Compounds in this compound Systems Amenable to GC-MS Analysis

CompoundFormulaRole in SystemRationale for GC-MS Analysis
BenzeneC₆H₆Potential byproductA possible degradation product under harsh conditions; readily detected by GC-MS.
Phenol (B47542)C₆H₅OHPotential byproductCould form from cleavage of the phenyl-azo bond and subsequent reaction; requires GC-MS for definitive identification. epa.gov
Methanol (B129727)CH₃OHReagent/ByproductMay be used in synthesis or be a product of ester cleavage; easily analyzed by GC-MS. aidic.it
Methyl Formate (B1220265)C₂H₄O₂Potential byproductA possible rearrangement or degradation product. sielc.com

Spectroscopic Techniques for Elucidating Reaction Intermediates

Spectroscopic techniques are critical for identifying and characterizing the transient, often highly reactive, intermediates that dictate a reaction's mechanism. numberanalytics.comwikipedia.org These methods provide structural and electronic information on species that may exist for only milliseconds or less.

Time-resolved UV-Visible (UV-Vis) spectroscopy is an ideal method for detecting and studying the kinetics of short-lived intermediates in reactions of this compound. numberanalytics.comfu-berlin.de The technique relies on the principle that the azo group (-N=N-) and the phenyl ring constitute a significant chromophore with characteristic electronic absorptions in the UV and visible regions. nih.gov

In a typical experiment, the reaction is initiated by a pulse of light (flash photolysis) or rapid mixing, and subsequent changes in the UV-Vis absorption spectrum are monitored on timescales from picoseconds to seconds. numberanalytics.comnih.gov The formation and decay of a transient species, such as a radical adduct or a protonated intermediate, will alter the electronic structure of the chromophore, leading to the appearance and disappearance of new absorption bands. ispc-conference.orgmdpi.com Analyzing the kinetics of these spectral changes provides direct insight into the reaction mechanism and the lifetimes of the intermediates involved. fu-berlin.de

Table 3: Representative UV-Vis Absorption Maxima for Azo-Containing Species

Species TypeKey ChromophoreTypical λ_max (nm)Transition
trans-Azo Compound-N=N- (conjugated)~320-350π→π* (strong)
trans-Azo Compound-N=N-~430-450n→π* (weak)
Transient Radical Adduct[Ph-N(•)-N-CO₂Me]Variable, often shiftedThe unpaired electron significantly alters the energy levels of the π system.
Protonated Intermediate[Ph-N=N(H)-CO₂Me]⁺Shifted from parentProtonation of the azo nitrogen changes the electronic properties of the chromophore.

Note: The λ_max values are illustrative and can shift based on solvent and substitution.

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is used to monitor the transformation of specific functional groups during a reaction. spectroscopyonline.com These techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, making it excellent for observing polar bonds like carbonyls, while Raman spectroscopy is sensitive to changes in polarizability, which is useful for more symmetric bonds like the N=N double bond. spectroscopyonline.comresearchgate.net

By monitoring the IR or Raman spectrum of a reaction mixture over time, one can observe the disappearance of bands corresponding to the starting material's functional groups and the appearance of new bands corresponding to the product's functional groups. For this compound, key vibrations include the C=O stretch of the ester group, the N=N stretch, and C-O stretches. Any reaction that transforms these groups—for example, the reduction of the azo group or hydrolysis of the ester—will result in clear and interpretable changes in the vibrational spectrum. aidic.itnih.gov

Table 4: Key Vibrational Frequencies for this compound and Potential Transformations

Functional GroupTechniqueTypical Frequency (cm⁻¹)Interpretation of Change
Carbonyl (C=O) EsterIR (strong), Raman (weak)~1740 - 1760Disappearance or shift indicates reaction at the ester group (e.g., hydrolysis to a carboxylic acid). researchgate.net
Azo (N=N)Raman (stronger), IR (weaker)~1400 - 1450Disappearance indicates reduction or cleavage of the azo bond.
C-O Stretch (Ester)IR (strong)~1200 - 1250Shift or disappearance confirms transformation of the ester functionality. researchgate.net
N-H Bending (Hydrazo product)IR (moderate)~1500 - 1650Appearance of this band would signal the reduction of the azo group to a hydrazo group (Ph-NH-NH-CO₂Me).

Mass Spectrometry for Structural Characterization of Reaction Products and Byproducts

Mass spectrometry (MS) is a definitive technique for determining the molecular weight and elucidating the structure of reaction products and byproducts. numberanalytics.comlcms.cz Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions of the analytes, allowing for precise mass determination. acdlabs.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of a product with high confidence.

For detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. lcms.cz In an MS/MS experiment, the molecular ion of a specific product is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. scielo.org.mx For a product derived from this compound, characteristic fragments might include the loss of a methoxy (B1213986) radical (•OCH₃), the loss of the entire carbomethoxy group (•CO₂CH₃), or cleavage on either side of the azo linkage, providing unambiguous confirmation of the product's identity and connectivity. nih.govnih.gov This method is invaluable for characterizing novel reaction products or stable adducts. scielo.org.mx

Table 5: Plausible ESI-MS/MS Fragmentation of a this compound Adduct (e.g., with a Nucleophile, Nu)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Information Gained
[M+H]⁺[M+H - 32]⁺CH₃OHSuggests the presence of a methoxycarbonyl group that can eliminate methanol.
[M+H]⁺[M+H - 59]⁺•CO₂CH₃Confirms the presence of the intact methyl formate group. nih.gov
[M+H]⁺[C₆H₅N₂]⁺Nu-CO₂MeIndicates cleavage of the N-C bond, confirming the phenylazo moiety.
[M+H]⁺[Nu-C=O]⁺Ph-N=N-OCH₃Provides information about the structure of the added nucleophile and its connection to the carbonyl.

Future Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of azo compounds, including methyl phenylazoformate, has traditionally involved methods that are not environmentally benign. rsc.org Future research will undoubtedly focus on developing greener and more sustainable catalytic systems.

Current Challenges and Future Pursuits in Sustainable Synthesis:

Challenge Future Research Direction Potential Catalytic Systems
Use of toxic solvents and reagentsDevelopment of solvent-free or green solvent-based reactions. rsc.orgMagnetic solid acid catalysts (e.g., Fe3O4@SiO2-SO3H). rsc.orgresearchgate.net
Harsh reaction conditions (e.g., low temperatures)Design of catalysts that operate under mild, ambient conditions. nih.govMesoporous manganese oxide materials with air as the oxidant. nih.gov
Formation of unstable intermediatesIn-situ generation and reaction of intermediates in continuous flow systems. beilstein-journals.orgMicroreactor-based systems. beilstein-journals.org
Catalyst recovery and reusabilitySynthesis of heterogeneous catalysts that are easily separable and recyclable. rsc.orgbohrium.comBiopolymer-based nanomagnetic catalysts. scielo.org.za

Recent advancements have shown the potential of heterogeneous metal catalysis and organocatalysis in the sustainable synthesis of N-N bond-containing frameworks. bohrium.comresearchgate.net For instance, the direct oxidation of aromatic amines using molecular oxygen as a green oxidant, facilitated by novel catalysts, presents a promising and atom-economical approach. nih.gov The development of nanocatalysts, such as those based on iron nanoparticles, offers high efficiency and selectivity in oxidation reactions. researchgate.net Further exploration into these areas could lead to highly efficient and environmentally friendly methods for producing this compound and its derivatives.

Discovery of Unprecedented Reactivity Patterns and Synthetic Utilities

While this compound is a known reagent, its full reactive potential remains to be unlocked. Future research will likely focus on discovering new reaction pathways and expanding its utility in organic synthesis.

Potential Areas for Discovering Novel Reactivity:

C-H Functionalization: Exploring the ability of this compound to participate in novel C-H functionalization reactions could provide direct routes to complex molecules. byu.edu

Asymmetric Catalysis: The development of chiral catalysts that can induce enantioselectivity in reactions involving this compound would be a significant advancement.

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a key building block could lead to the efficient synthesis of diverse molecular scaffolds. nih.gov

Photocatalysis: Investigating the photochemical properties of this compound could unveil new light-induced transformations. researchgate.net

The synthesis of novel cytotoxic compounds has been achieved through innovative synthetic methods, highlighting the potential for discovering new biologically active molecules. drugtargetreview.com By exploring the reactivity of compounds like this compound under various conditions, new synthetic methodologies for producing valuable compounds can be developed.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, scalability, and reproducibility. nih.govmaynoothuniversity.ieresearchgate.net The integration of this compound chemistry with flow and automated platforms is a key area for future development.

Advantages of Flow Chemistry for Azo Compound Synthesis:

Feature Benefit in Azo Synthesis
Precise control over reaction parametersImproved yield and purity of azo compounds. dp.tech
Enhanced safetySafe handling of potentially unstable diazonium intermediates. nih.govmaynoothuniversity.ieresearchgate.net
ScalabilityFacile scale-up of production without extensive re-optimization. beilstein-journals.org
AutomationHigh-throughput screening of reaction conditions and synthesis of compound libraries. syrris.comrsc.org

The use of microreactors allows for the continuous synthesis of azo dyes with high efficiency. beilstein-journals.orgdp.tech Automated flow chemistry systems can be employed for the rapid generation of compound libraries for screening purposes, accelerating the discovery of new materials and pharmaceuticals. syrris.commit.edu Future work will likely focus on developing fully automated, end-to-end processes for the synthesis and purification of this compound and its derivatives. rsc.org

Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. jstar-research.comdiva-portal.org Advanced computational methods will play a crucial role in guiding the future exploration of this compound chemistry.

Applications of Computational Chemistry:

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate reaction mechanisms and predict the feasibility of new transformations. escholarship.orgnih.govrsc.org

Predicting Reactivity and Selectivity: Computational models can predict the regioselectivity and stereoselectivity of reactions, aiding in the design of more efficient synthetic routes. nih.govsciforum.net

In Silico Design: New derivatives of this compound with desired electronic and steric properties can be designed and evaluated computationally before their synthesis. jstar-research.com

Spectroscopic Prediction: Computational methods can predict spectroscopic properties (e.g., NMR, IR, UV-vis), which can aid in the characterization of new compounds. jstar-research.comfrontiersin.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and catalysts. escholarship.orgnih.gov The use of in silico toxicology methods can also help in the early assessment of the potential toxicity of new compounds. researchgate.net

Exploration of this compound in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. wikipedia.orgfortunejournals.com Azo compounds, in general, are of great interest in this field due to their photo-switchable nature, which allows for the dynamic control of supramolecular assemblies. magtech.com.cnmagtech.com.cn

Future Research in Supramolecular Chemistry:

Molecular Switches: The photoisomerization of the azo group in this compound derivatives could be harnessed to create light-responsive molecular switches and machines. magtech.com.cnmagtech.com.cn

Self-Assembly: Investigating the self-assembly of this compound-containing molecules could lead to the formation of novel supramolecular structures such as gels, vesicles, and liquid crystals. magtech.com.cnmagtech.com.cnresearchgate.net

Host-Guest Chemistry: this compound derivatives could be designed as hosts or guests in host-guest complexes, with potential applications in sensing and drug delivery. wikipedia.orgarabjchem.org

Crystal Engineering: A deeper understanding of the non-covalent interactions, such as hydrogen bonding and π-π stacking, involving this compound will be crucial for designing crystalline materials with specific properties. tandfonline.commdpi.commdpi.com

The study of non-covalent interactions is fundamental to understanding the structure and function of complex molecular systems. researchgate.netmdpi.com The unique electronic properties of the azo group in this compound make it an intriguing candidate for further exploration in the realm of supramolecular chemistry.

Q & A

Basic: What are the standard protocols for synthesizing methyl phenylazoformate in laboratory settings?

Answer:
this compound is typically synthesized via azo coupling reactions. A validated method involves reacting phenylhydrazine with methyl chloroformate under controlled alkaline conditions (e.g., using sodium bicarbonate as a base). Post-reaction purification is achieved through fractional distillation or column chromatography. Characterization requires infrared (IR) spectroscopy to confirm the azo (N=N) and carbonyl (C=O) groups, alongside nuclear magnetic resonance (NMR) for structural elucidation . Critical parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric precision to minimize byproducts.

Advanced: How do electron-donating substituents affect the reactivity of this compound in cycloaddition reactions?

Answer:
Electron-donating groups (e.g., -OCH₃) on aromatic rings adjacent to the azo group enhance the electrophilicity of this compound, accelerating its participation in [2+2] cycloadditions with ketenes. However, these groups also reduce the thermal stability of resulting diazetidinones, as observed in studies where adducts decomposed at lower temperatures compared to electron-withdrawing analogs. Researchers should employ differential scanning calorimetry (DSC) to monitor decomposition thresholds and optimize reaction conditions (e.g., inert atmospheres, low temperatures) to isolate metastable products .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:
A multi-technique approach is recommended:

  • IR Spectroscopy : Identifies functional groups (N=N stretch at ~1450–1600 cm⁻¹, C=O at ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and methyl ester groups (δ 3.8–4.0 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., this compound: MW 165.15 g/mol) and fragmentation patterns.
  • UV-Vis Spectroscopy : Detects π→π* transitions in the azo moiety (λmax ~350–400 nm).
    Data should adhere to FAIR principles, with raw spectra archived in open formats (e.g., JCAMP-DX) .

Advanced: How can contradictory data on reaction pathways involving this compound be resolved?

Answer:
Contradictions often arise from intermediate instability or misassignment of products. For example, early studies misidentified cycloadducts of this compound due to overlapping NMR signals. To resolve this:

Replicate experiments under varying conditions (solvent, temperature).

Use isotopic labeling (e.g., ¹³C-labeled reagents) to track reaction pathways.

Employ high-resolution MS and 2D NMR (e.g., HSQC, COSY) for unambiguous structural confirmation.

Cross-reference findings with computational models (DFT calculations for transition states).
Documentation must include raw data and metadata to enable peer validation .

Basic: What methodological safeguards ensure reproducibility in this compound synthesis?

Answer:
Key practices include:

  • Standardized Protocols : Detailed step-by-step procedures, including reagent purity (e.g., ≥99%), solvent drying methods, and inert gas purging.
  • Data Logging : Use electronic lab notebooks (ELNs) to record real-time parameters (pH, temperature, stirring rates).
  • Quality Control : Triplicate runs for yield consistency; comparative spectroscopy against published reference data .
  • Supplementary Materials : Publish chromatograms, spectral peaks, and crystallographic data (if applicable) in standardized formats (e.g., .CIF for crystals) .

Advanced: What strategies mitigate decomposition of this compound-derived diazetidinones?

Answer:
Diazetidinones are prone to thermal and photolytic degradation. Mitigation strategies include:

  • Stabilization Additives : Incorporate radical inhibitors (e.g., BHT) or UV stabilizers in storage.
  • Low-Temperature Storage : Maintain products at –20°C under argon.
  • Kinetic Studies : Use time-resolved IR or Raman spectroscopy to identify decomposition triggers.
  • Crystallography : Analyze crystal packing effects on stability; bulky substituents may hinder molecular rearrangements .

Basic: How should researchers report experimental data for this compound studies?

Answer:
Follow journal-specific guidelines (e.g., The Journal of Organic Chemistry):

  • Primary Data : Include yields, melting points, and spectral peaks in tabular form.
  • Metadata : Specify instrumentation (e.g., NMR frequency, MS ionization mode).
  • Reproducibility : Provide step-by-step protocols in supplementary materials, citing prior literature methods .

Advanced: What computational tools predict the regioselectivity of this compound in heterocyclic synthesis?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions with dienes or enol ethers. Key parameters include:

  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to identify reactive sites.
  • Solvent Effects : Use continuum models (e.g., PCM) to simulate polar aprotic solvents.
  • Validation : Compare computed activation energies with experimental kinetic data .

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